Tenofovir hydrate
Tenofovir hydrate
Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous).
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name:
Vulcanchem
CAS No.:
206184-49-8
VCID:
VC0003814
InChI:
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1
SMILES:
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O
Molecular Formula:
C9H16N5O5P
Molecular Weight:
305.23 g/mol
Tenofovir hydrate
CAS No.: 206184-49-8
Inhibitors
VCID: VC0003814
Molecular Formula: C9H16N5O5P
Molecular Weight: 305.23 g/mol
* For research use only. Not for human or veterinary use.

Description | Tenofovir hydrate is a hydrate that is the monohydrate form of anhydrous tenovir. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a tenofovir (anhydrous). Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine. An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone. |
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CAS No. | 206184-49-8 |
Product Name | Tenofovir hydrate |
Molecular Formula | C9H16N5O5P |
Molecular Weight | 305.23 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate |
Standard InChI | InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 |
Standard InChIKey | PINIEAOMWQJGBW-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Melting Point | 276 - 280 °C |
Physical Description | Solid |
Solubility | 1.87e+00 g/L |
Synonyms | (R)-9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonomethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer 9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098 9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer 9-PMPA (tenofovir) Disoproxil Fumarate, Tenofovir Disoproxil, Tenofovir Fumarate, Tenofovir Disoproxil tenofovir tenofovir disoproxil tenofovir disoproxil fumarate Viread |
Reference | [1]. http://www.immunopaedia.org.za/fileadmin/new_all/case_studies/pdfs/tenofovir.pdf [2]. Witvrouw M, et al. Susceptibility of HIV-2, SIV and SHIV to various anti-HIV-1 compounds: implications for treatment and postexposure prophylaxis. Antivir Ther. 2004 Feb;9(1):57-65. [3]. Ying C, et al. Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by adefovir,tenofovir, L-FMAU, DAPD, penciclovir and lobucavir. J Viral Hepat. 2000 Mar;7(2):161-5. [4]. Wainberg MA, et al. In vitro selection and characterization of HIV-1 with reduced susceptibility to PMPA. Antivir Ther. 1999;4(2):87-94. [5]. De Clercq E, et al. Clinical potential of the acyclic nucleoside phosphonates cidofovir, adefovir, and tenofovir in treatment of DNA virus and retrovirus infections. Clin Microbiol Rev. 2003 Oct;16(4):569-96. [6]. Woratanarat K, et al. Tenofovir disoproxil fumarate-associated nephrotoxicity in HIV-infected patients: a prospective controlled study. J Med Assoc Thai. 2013 Apr;96(4):432-9. |
PubChem Compound | 21146529 |
Last Modified | Sep 13 2023 |
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